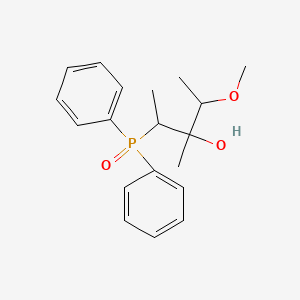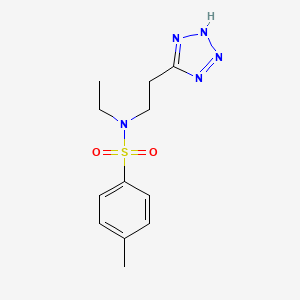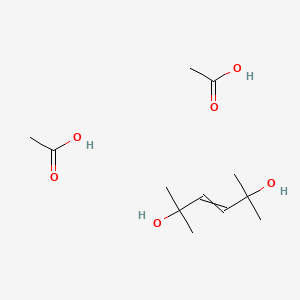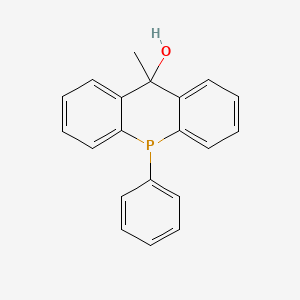
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol is an organophosphorus compound with a unique structure that combines features of both acridine and phosphine oxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol typically involves the reaction of acridine derivatives with phosphorus reagents. One common method involves the reaction of 10-methylacridine with phenylphosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: Electrophilic aromatic substitution reactions can occur on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Halogenated or nitrated acridine derivatives.
Wissenschaftliche Forschungsanwendungen
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol involves its interaction with molecular targets through its phosphine and acridine moieties. The phosphine group can coordinate with metal ions, while the acridine ring can participate in π-π stacking interactions with aromatic systems. These interactions enable the compound to act as a versatile ligand and catalyst in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Methyl-5-phenyl-5,10-dihydroacridine: Lacks the phosphine oxide group, making it less versatile in coordination chemistry.
Phenylphosphine oxide: Does not have the acridine ring, limiting its applications in π-π stacking interactions.
Acridine: Lacks the phosphine group, reducing its ability to coordinate with metal ions.
Uniqueness
10-Methyl-5-phenyl-5,10-dihydroacridophosphin-10-ol is unique due to its combination of acridine and phosphine oxide functionalities. This dual nature allows it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
65523-17-3 |
|---|---|
Molekularformel |
C20H17OP |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
10-methyl-5-phenylacridophosphin-10-ol |
InChI |
InChI=1S/C20H17OP/c1-20(21)16-11-5-7-13-18(16)22(15-9-3-2-4-10-15)19-14-8-6-12-17(19)20/h2-14,21H,1H3 |
InChI-Schlüssel |
IFHDCNLEFPGFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2P(C3=CC=CC=C31)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


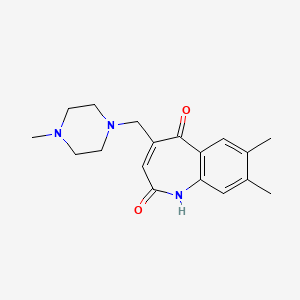
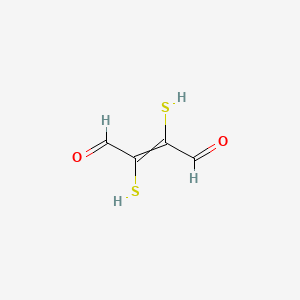
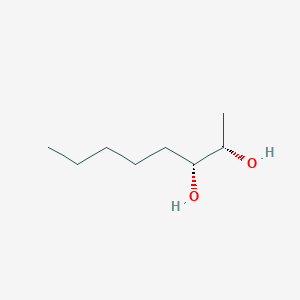

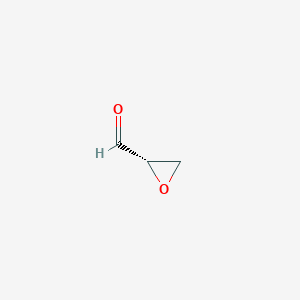
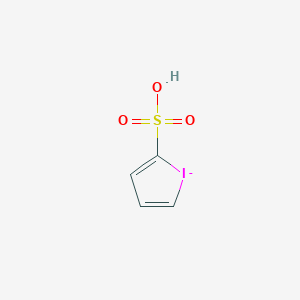
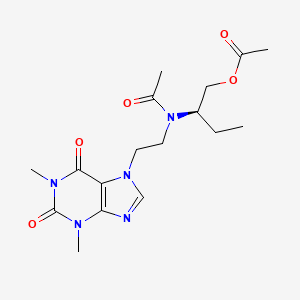

![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)

